
5-Fluoro-2-methylphenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methylphenylpropanenitrile: is an organic compound with the molecular formula C10H10FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5th position and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylphenylpropanenitrile typically involves the following steps:
Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by treatment with a fluorinating agent like tetrafluoroboric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous-flow reactors. This method enhances the efficiency and safety of the process by providing better control over reaction conditions and minimizing the formation of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-methylphenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products:
Oxidation: 5-Fluoro-2-methylbenzoic acid or 5-Fluoro-2-methylacetophenone.
Reduction: 5-Fluoro-2-methylphenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-2-methylphenylpropanenitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs. This compound may serve as a precursor for the synthesis of novel therapeutic agents .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine can improve properties like chemical resistance and thermal stability .
Mécanisme D'action
The mechanism by which 5-Fluoro-2-methylphenylpropanenitrile exerts its effects depends on its specific application. In the context of medicinal chemistry, fluorinated compounds often interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the propanenitrile group.
2-Fluoro-5-methylbenzonitrile: Fluorine and methyl groups are interchanged.
5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of a methyl group.
Uniqueness: 5-Fluoro-2-methylphenylpropanenitrile is unique due to the presence of both a fluorine atom and a propanenitrile group, which can impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H10FN |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
3-(5-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-5,7H,2-3H2,1H3 |
Clé InChI |
UMFCEVALVVSWPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


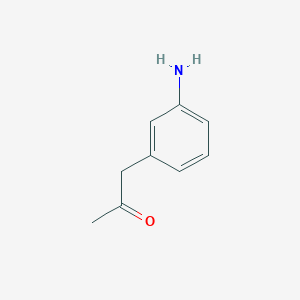
![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
![2,5-Dioxaspiro[3.4]octan-8-amine](/img/structure/B13529970.png)
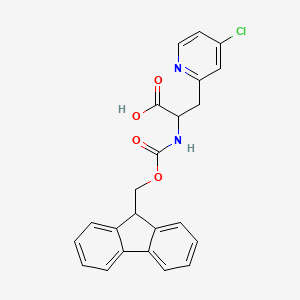
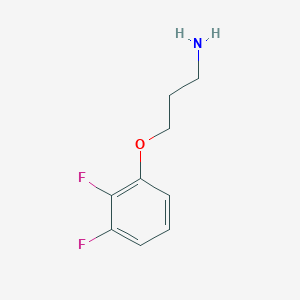
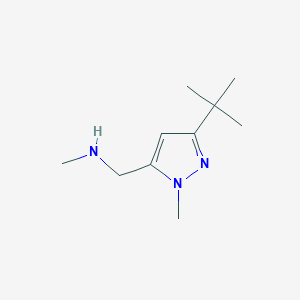
![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)
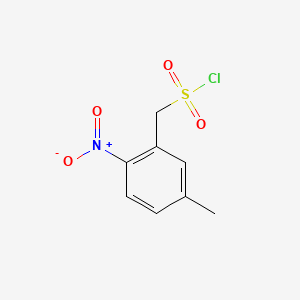





![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
